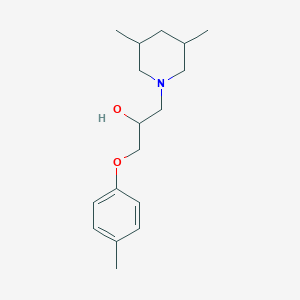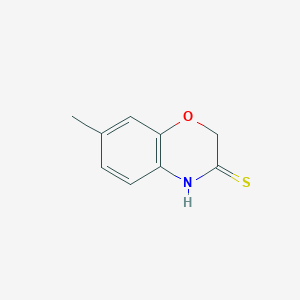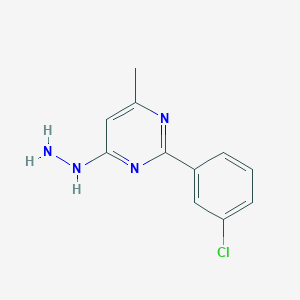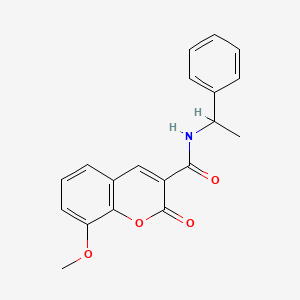
1-(3,5-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a propanol chain linked to a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylpiperidine.
Attachment of the Propanol Chain: The propanol chain is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable electrophile, such as an epoxide or a halohydrin.
Introduction of the Methylphenoxy Group: The final step involves the attachment of the methylphenoxy group through an etherification reaction, using reagents like methylphenol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring and the methylphenoxy group can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the methylphenoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol
- 1-(3,5-Dimethylpiperidin-1-yl)-3-(4-fluorophenoxy)propan-2-ol
- 1-(3,5-Dimethylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol
Uniqueness
1-(3,5-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methyl group in the phenoxy moiety can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-13-4-6-17(7-5-13)20-12-16(19)11-18-9-14(2)8-15(3)10-18/h4-7,14-16,19H,8-12H2,1-3H3 |
InChI Key |
YQOVOYVJMBRRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide](/img/structure/B12214433.png)
![4-Chloro-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine](/img/structure/B12214434.png)
![7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12214436.png)
![4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B12214442.png)
![N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12214455.png)
![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid](/img/structure/B12214460.png)
![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214467.png)
![1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214471.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12214487.png)



